Copper(II) nitrate trihydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;dinitrate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTLQDJHRPXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH6N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051445 | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue deliquescent solid; [Merck Index] Dark blue hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10031-43-3 | |
| Record name | Cupric nitrate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, copper(2+) salt, hydrate (2:1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.595 | |
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| Record name | CUPRIC NITRATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066PG1506T | |
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Significance As a Precursor in Inorganic and Materials Synthesis
The utility of copper(II) nitrate (B79036) trihydrate as a starting material is a cornerstone of its importance in materials science. Its primary role is to serve as a reliable source of copper ions for the synthesis of a wide array of inorganic compounds and advanced materials, ranging from simple oxides to complex framework structures. chemimpex.comapcpure.com
A major application of copper(II) nitrate is its conversion to copper(II) oxide (CuO). atamanchemicals.comcollegedunia.comchemicalbook.com CuO is highly sought after as a powerful catalyst for various processes in organic chemistry. atamanchemicals.comchemicalbook.com Research has demonstrated the synthesis of copper oxide nanoparticles through methods like chemical precipitation and hydrothermal synthesis using copper(II) nitrate trihydrate as the copper source. jetir.orgresearchgate.net For instance, CuO nanoparticles can be synthesized by reacting an aqueous solution of Cu(NO₃)₂·3H₂O with sodium hydroxide (B78521), followed by heating. jetir.org The concentration of the initial copper nitrate solution can be adjusted to control the size of the resulting nanoparticles. sigmaaldrich.com
Furthermore, this compound is a critical precursor in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas, making them promising for applications in gas storage and catalysis. aaqr.org A well-known example is the synthesis of Cu-BTC (also known as HKUST-1 or MOF-199), where this compound provides the copper ions that coordinate with the organic linker, 1,3,5-benzenetricarboxylic acid (BTC). aaqr.orgrsc.orgtandfonline.com These syntheses are often carried out under solvothermal conditions in solvents like ethanol (B145695) and N,N-dimethylformamide (DMF). rsc.orgtandfonline.com The compound is also instrumental in creating other advanced materials, such as copper-based nanoparticles for photocatalysis and mesoporous CuCo₂O₄ nanowires for use as electrode materials. sigmaaldrich.commdpi.com
Role As a Reagent in Organic Transformations
In the field of organic chemistry, copper(II) nitrate (B79036) trihydrate is employed as a versatile reagent and catalyst. It participates in a range of transformations, including nitration reactions, oxidations, and catalytic syntheses. nordmann.globalresearchgate.net
One of its most well-established uses is in the nitration of aromatic compounds. When combined with acetic anhydride, copper nitrate serves as an effective nitrating agent in a reaction known as the Menke nitration. wikipedia.orglibrary.ph This method provides a valuable alternative to traditional nitration with nitric and sulfuric acids. A related reagent, known as "Claycop," is prepared by adsorbing hydrated copper nitrate onto clay. wikipedia.orglibrary.phthermofisher.kr This solid-supported reagent is used as a slurry for various oxidative transformations, such as the oxidation of thiols to disulfides and the conversion of dithioacetals to carbonyls. wikipedia.orglibrary.phthermofisher.kr
Copper(II) nitrate trihydrate also functions as a catalyst in several organic reactions. The trihydrate form has been shown to effectively catalyze the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates. atamanchemicals.comchemicalbook.com Additionally, its hydrate (B1144303) form can catalyze the oxidative coupling of 2,6-dimethylphenol (B121312) to produce a polymer that is an important engineering material. atamanchemicals.comchemicalbook.comatamankimya.com Researchers have also utilized it as a precursor for catalysts in other reactions, highlighting its broad utility in facilitating the synthesis of complex organic molecules. apcpure.comresearchgate.net
Overview of Hydrate Forms and Their Research Relevance
Direct Synthesis Routes to Hydrated Copper(II) Nitrate
The preparation of hydrated copper(II) nitrate, most commonly the trihydrate, typically involves the reaction of copper sources with nitric acid in an aqueous medium.
Aqueous-Phase Synthesis from Copper Metal and Oxides
The most conventional method for synthesizing hydrated copper(II) nitrate is the direct reaction of metallic copper with nitric acid. wikipedia.orgyoutube.com This reaction is an oxidation-reduction process where the copper metal is oxidized to copper(II) ions, and a portion of the nitric acid is reduced, producing nitrogen dioxide gas. acs.org The resulting copper(II) ions are then hydrated by the water present in the solution.
Alternatively, copper(II) oxide (CuO) can be used as the starting material. This involves a straightforward acid-base reaction where the basic oxide reacts with nitric acid to form copper(II) nitrate and water, avoiding the evolution of toxic nitrogen dioxide gas. atamanchemicals.comcrystalls.info
The reaction is as follows: CuO + 2HNO₃ → Cu(NO₃)₂ + H₂O atamanchemicals.com
In both instances, the hydrated copper(II) nitrate is recovered from the solution by crystallization.
Alternative Solution-Based Preparations
Beyond the direct reaction with nitric acid, other solution-based routes are available. One such method involves a displacement reaction where copper metal is treated with an aqueous solution of silver nitrate. wikipedia.orgatamanchemicals.com Copper is more reactive than silver, enabling it to reduce silver ions to metallic silver while copper is oxidized and dissolves to form copper(II) nitrate.
The reaction is: Cu(s) + 2AgNO₃(aq) → Cu(NO₃)₂(aq) + 2Ag(s)
Another approach is a double displacement (or metathesis) reaction. By mixing concentrated solutions of copper(II) sulfate (B86663) and calcium nitrate, insoluble calcium sulfate precipitates out of the solution, leaving the highly soluble copper(II) nitrate in the aqueous phase. sciencemadness.orgcrystalls.info The precipitate is then removed by filtration, and the copper(II) nitrate can be crystallized from the remaining solution. sciencemadness.org
The corresponding equation is: CuSO₄(aq) + Ca(NO₃)₂(aq) → CaSO₄(s) + Cu(NO₃)₂(aq) crystalls.info
Pathways to Anhydrous Copper(II) Nitrate from Copper(II) Nitrate Trihydrate
Obtaining the anhydrous form of copper(II) nitrate, Cu(NO₃)₂, is not a simple matter of heating the hydrated salt, as this leads to decomposition. sciencemadness.org Specialized non-aqueous methods are required.
Thermal Decomposition Pathways and Products
Attempting to dehydrate this compound by heating does not yield the anhydrous salt. atamanchemicals.com Instead, the compound undergoes thermal decomposition. The process is complex and occurs in stages. Upon heating, the trihydrate first melts around 114.5°C. wikipedia.org Further heating to approximately 80°C initiates decomposition, converting the hydrate into basic copper nitrate (Cu₂(NO₃)(OH)₃). wikipedia.orgatamanchemicals.com
As the temperature is elevated to 180°C, this basic salt decomposes further into black copper(II) oxide (CuO), releasing nitrogen dioxide and oxygen in the process. wikipedia.orgatamanchemicals.com
This reactivity highlights that direct thermal dehydration is not a viable pathway to the anhydrous form. sciencemadness.org
| Temperature Range | Process | Products |
| ~80°C | Initial Decomposition | Basic Copper Nitrate (Cu₂(NO₃)(OH)₃) |
| 180°C and above | Final Decomposition | Copper(II) oxide (CuO), Nitrogen dioxide (NO₂), Oxygen (O₂) |
Table 1: Thermal Decomposition of Copper(II) Nitrate Hydrates.
Non-Aqueous Synthesis Approaches
The synthesis of anhydrous copper(II) nitrate requires strictly water-free conditions. The established method involves the reaction of copper metal with dinitrogen tetroxide (N₂O₄) in a non-aqueous solvent, typically ethyl acetate (B1210297). atamanchemicals.com This reaction yields an adduct of N₂O₄ and Cu(NO₃)₂. atamanchemicals.com
The initial reaction is: Cu + 2N₂O₄ → Cu(NO₃)₂ + 2NO wikipedia.org
The resulting adduct can then be gently heated (to around 80-90°C) to drive off the remaining nitrogen oxides, yielding the pure, blue, anhydrous copper(II) nitrate, which can be further purified by sublimation in a vacuum at 150-200°C. sciencemadness.orgatamanchemicals.com
Green Synthesis Strategies Utilizing this compound
In recent years, this compound has become a key precursor in the field of green chemistry, particularly for the synthesis of copper oxide nanoparticles (CuO NPs). These methods are valued for being environmentally friendly, cost-effective, and sustainable. nih.gov Green synthesis utilizes natural products like plant extracts, which contain phytochemicals that act as both reducing and stabilizing agents. mdpi.combioline.org.br
In a typical procedure, an aqueous solution of this compound is mixed with a plant extract. The biomolecules in the extract reduce the copper(II) ions to copper oxide, and also cap the nanoparticles, preventing them from aggregating. iarconsortium.org This process avoids the use of toxic reagents and harsh reaction conditions often associated with traditional chemical synthesis. iarconsortium.org
Several plant extracts have been successfully used in this capacity. For instance, extracts from Abutilon indicum leaves have been used in a green combustion method to produce CuO nanoparticles. bioline.org.br Similarly, extracts from papaya peel, mdpi.com brown algae (Turbinaria species), nih.gov and Urtica dioica (stinging nettle) leaves have served as effective agents for the synthesis. iarconsortium.org
| Plant/Algae Source | Role of Extract | Product |
| Abutilon indicum (leaf) | Reducing agent/Fuel | CuO Nanoparticles |
| Carica papaya (peel) | Reducing and Stabilizing agent | CuO Nanoparticles |
| Turbinaria species (brown algae) | Reducing agent | Copper and Copper Oxide Nanoparticles |
| Urtica dioica (leaf) | Reducing and Stabilizing agent | CuO Nanoparticles |
| Hibiscus sabdariffa (leaf) | Reducing and Capping agent | CuO Nanoparticles |
Table 2: Examples of Green Synthesis Using this compound.
Bioreduction Methods for Nanoparticle Synthesis
Bioreduction has emerged as an eco-friendly and sustainable approach for synthesizing nanoparticles. nih.govnih.gov This method utilizes biological entities such as plant extracts and microorganisms to reduce metal ions into nanoparticles, offering a cost-effective and less hazardous alternative to conventional chemical methods. nih.govnih.gov
Plant extracts, rich in phytochemicals, can act as both reducing and capping agents in the synthesis of copper oxide nanoparticles (CuO NPs). nih.gov For instance, extracts from Abutilon indicum leaves have been successfully used to synthesize CuO NPs from this compound. nih.govbioline.org.br Similarly, aqueous extracts from brown algae have been employed in a simple, cost-effective, and green synthesis of copper and copper oxide nanoparticles. nih.gov The use of agricultural waste, such as durian husk and papaya peel extracts, further exemplifies the sustainable nature of this approach, transforming waste into a valuable resource for environmental remediation. mdpi.commdpi.com The process typically involves mixing the plant extract with a solution of this compound and heating the mixture to facilitate the reduction and formation of nanoparticles. bioline.org.brmdpi.com
Microorganisms also play a significant role in the bioreduction of copper ions. nih.govmanchester.ac.uk Certain bacteria, fungi, and algae are capable of reducing Cu²⁺ ions, leading to the formation of copper-based nanoparticles. nih.govnih.govmanchester.ac.uk This biological pathway offers a controlled and environmentally benign route for nanoparticle synthesis.
Sustainable Approaches for Material Preparation
Sustainable or "green" synthesis methods for nanoparticles are gaining prominence due to their environmental benefits. nih.govutar.edu.my These approaches prioritize the use of non-toxic reagents, renewable materials, and energy-efficient processes. nih.govmdpi.com The use of plant extracts, as detailed in the previous section, is a prime example of a sustainable method for preparing copper-based nanomaterials from this compound. nih.govmdpi.com
The principles of green chemistry are central to these sustainable practices. utar.edu.my By utilizing natural reducing and stabilizing agents found in plant extracts, the need for harsh and toxic chemicals is minimized. utar.edu.myijritcc.org Furthermore, many of these green synthesis routes can be performed at relatively low temperatures, reducing energy consumption. mdpi.comutar.edu.my For example, a method using banana peel extract and this compound involves heating at temperatures that avoid the decomposition of organic compounds. utar.edu.my The development of such methods aligns with the broader goals of a circular economy by transforming waste materials into functional nanomaterials. mdpi.com
Controlled Synthesis of Copper-Based Nanomaterials
The ability to control the size, shape, and morphology of nanoparticles is crucial for tailoring their properties to specific applications. This compound is a versatile precursor that lends itself to various controlled synthesis methods for producing a range of copper-based nanomaterials.
Copper Oxide Nanoparticles (CuO NPs) via Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline nanoparticles. jetir.orgijeca.infoiau.ir These techniques involve chemical reactions in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. jetir.orgijeca.infobohrium.com
In a typical hydrothermal synthesis of CuO NPs, an aqueous solution of this compound is mixed with a precipitating agent, such as potassium hydroxide (B78521) or sodium hydroxide, to adjust the pH. jetir.orgmdpi.com The resulting solution is then heated in an autoclave at temperatures ranging from 100°C to 300°C. jetir.orgscientific.net This process yields fine, black precipitates of CuO nanoparticles. jetir.org The hydrothermal method is considered a simple, inexpensive, and effective technique for producing CuO nanoparticles and is suitable for large-scale production. jetir.orgijeca.infojetir.org
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. iau.irjocpr.com For instance, copper nanoparticles have been synthesized on multi-walled carbon nanotubes using diethylene glycol as the solvent in a solvothermal process with this compound as the precursor. iau.ir This method allows for good control over the size and morphology of the resulting nanoparticles. researchgate.net
Influence of Reaction Parameters on Morphology and Size
The morphology and size of CuO nanoparticles can be significantly influenced by various reaction parameters during their synthesis. iljs.org.ngresearchgate.net Key factors include the type of copper salt precursor, the pH of the solution, calcination temperature, and holding time. iljs.org.ng
Studies have shown that varying the pH of the reaction medium during hydrothermal synthesis can lead to different CuO nanostructures, such as nanoparticles, nanorods, and nanosheets. mdpi.com For example, at a pH of 4, nanoparticles are formed, while at pH 7 and 12, nanorods and nanosheets are produced, respectively. mdpi.com The concentration of the copper precursor and the molar ratio of reactants also play a crucial role in determining the final size and shape of the nanoparticles. researchgate.netkashanu.ac.ir For instance, increasing the concentration of copper nitrate has been shown to alter the morphology of CuO nanostructures. researchgate.net
The calcination temperature is another critical parameter. iljs.org.ngresearchgate.net Higher calcination temperatures generally lead to an increase in the average particle size and can affect the crystallinity of the CuO nanoparticles. researchgate.net The choice of solvent in solvothermal methods can also impact the morphology of the resulting nanoparticles. researchgate.net
Table 1: Influence of Reaction Parameters on CuO Nanoparticle Synthesis
| Parameter | Effect on Morphology and Size | Reference |
| pH | Different pH levels (4, 7, 12) result in nanoparticles, nanorods, and nanosheets, respectively. | mdpi.com |
| Precursor Concentration | Affects the size and shape of the final CuO nanostructures. | researchgate.net |
| Calcination Temperature | Higher temperatures can lead to increased particle size and crystallinity. | iljs.org.ngresearchgate.net |
| Solvent | The choice of solvent in solvothermal synthesis can influence nanoparticle morphology. | researchgate.net |
Scalability of Nanoparticle Production
The potential for large-scale production is a significant consideration for the practical application of nanoparticles. jetir.org Methods like hydrothermal synthesis and co-precipitation are considered suitable for the scalable production of CuO nanoparticles. jetir.orgjetir.org Flame spray pyrolysis is another scalable method that can produce fine and pure CuO nanoparticles by controlling parameters like flame temperature and precursor concentration. waocp.comwaocp.com
Mechanochemical methods, which involve dry grinding of precursors, have also been identified as an economical and environmentally friendly alternative for the large-scale synthesis of metal oxide nanoparticles, including CuO. acs.org These methods have shown higher yields compared to some solvothermal techniques. acs.org The ability to produce nanoparticles in large quantities is essential for their use in various industrial applications.
Copper Nanoparticles (Cu NPs) by Polyol Reduction
The polyol method is a widely used chemical reduction technique for synthesizing metal nanoparticles. google.comresearchgate.net In this process, a polyol, such as ethylene (B1197577) glycol or glycerol, acts as both the solvent and the reducing agent. google.comresearchgate.netengj.org this compound is a commonly used precursor salt in this method. google.comengj.org
The synthesis typically involves heating the polyol with the copper salt precursor. google.com The reaction temperature and the concentration of reactants can be controlled to influence the size of the resulting copper nanoparticles. engj.orgengj.org For instance, in a glycerol-based system, increasing the concentration of sodium hydroxide and the reaction temperature has been shown to decrease the size of the copper powders and reduce the reaction time. engj.orgengj.org The polyol medium also helps to stabilize the formed nanoparticles, preventing their aggregation. researchgate.net This method is valued for its simplicity and ability to produce highly pure and uniform nanoparticles. researchgate.net
Copper(I) Nitride Nanocubes Synthesis and Decomposition Studies
The synthesis of copper(I) nitride (Cu₃N) nanocubes frequently employs this compound as a precursor in thermal decomposition methods. In a typical synthesis, this compound is dissolved in a mixture of long-chain amines, such as octadecylamine (B50001) (ODA), and a solvent like 1-octadecene. mdpi.comamazonaws.com This solution is then heated to high temperatures, typically around 240-260 °C. mdpi.comrsc.org The amine serves multiple roles in this process, acting as a solvent, a nitrogen source, a reducing agent, and a capping agent that directs the nanocube morphology. mdpi.com
The formation of Cu₃N nanocubes is a time-dependent process that involves several stages: nucleation, growth, ripening, and eventual decomposition. rsc.orgresearchgate.net Initially, at shorter reaction times (e.g., 5 minutes), a dense population of Cu₃N nuclei and partially developed nanocubes are observed. rsc.orgresearchgate.net As the reaction progresses to around 15 minutes, well-defined nanocubes are formed. rsc.orgresearchgate.net However, prolonged heating leads to the degradation of the nanocubes. For instance, after 20 minutes, the cubes begin to disintegrate, and by 60 minutes, they can fully decompose into metallic copper. rsc.orgresearchgate.net The size of the resulting nanocubes can be controlled by factors such as the concentration of the copper precursor and the reaction temperature. amazonaws.comresearchgate.net For example, studies have produced Cu₃N nanocubes with average sizes ranging from 15 nm to 41 nm by adjusting these parameters. mdpi.com
The thermal decomposition of the synthesized Cu₃N nanoparticles has also been a subject of investigation. Thermogravimetric analysis has shown that Cu₃N particles prepared from copper precursors in long-chain alcohols can have a decomposition temperature significantly lower than that of commercially available Cu₃N. acs.org This highlights the influence of the synthesis method on the thermal stability of the resulting nanomaterial. The decomposition process is also of interest as nanocrystalline Cu₃N can spontaneously decompose to copper oxide (CuO) in the presence of air and moisture at room temperature. researchgate.net
Table 1: Synthesis Parameters for Copper(I) Nitride Nanocubes
| Precursor | Solvent/Capping Agent | Temperature (°C) | Time (min) | Resulting Nanocube Size (nm) |
| This compound | Octadecylamine (ODA) & 1-Octadecene | 250 | 30 | Not Specified |
| This compound | Octadecylamine (ODA) | 240 | Not Specified | 15 |
| This compound | Octadecylamine (ODA) | 240 | Not Specified | 41 |
| This compound | Octadecylamine (ODA) | 260 | 15 | Well-defined nanocubes |
Mixed-Metal Oxide Nanostructures (e.g., CuCo₂O₄, CuGaO₂)
This compound is a crucial precursor in the synthesis of various mixed-metal oxide nanostructures, such as copper cobaltite (B72492) (CuCo₂O₄) and copper gallium oxide (CuGaO₂). These materials are of interest for applications in supercapacitors, batteries, and transparent conducting oxides.
Copper Cobaltite (CuCo₂O₄):
Several methods utilize this compound to produce CuCo₂O₄ nanostructures. A hydrothermal method involves dissolving this compound, cobalt(II) nitrate hexahydrate, and other reagents in a solvent and heating the mixture in an autoclave. For instance, flower-like CuCo₂O₄ arrays on nickel foam have been synthesized by dissolving copper nitrate trihydrate, cobalt acetate tetrahydrate, and urea (B33335) in a mixed solvent of ethylene glycol and deionized water. rsc.org Another approach involves a one-step hydrothermal method to create hierarchical dandelion flower-like CuCo₂O₄/CoS structures on nickel foam, using this compound and cobalt(II) nitrate hexahydrate as metal sources. rsc.org
Electrospinning is another technique used to fabricate CuCo₂O₄ fibers. In this process, this compound and cobalt(II) nitrate hexahydrate are dissolved in a solvent like N,N-dimethylformamide, and then mixed with a polymer such as polyacrylonitrile. daneshyari.com The resulting solution is electrospun into fibers, which are then calcined to produce the final CuCo₂O₄ fibers. daneshyari.com A soft-template-assisted method followed by low-temperature calcination has also been reported for the preparation of spinel-type CuCo₂O₄ nanoplates, where copper nitrate trihydrate is a key reactant. acs.org
Copper Gallium Oxide (CuGaO₂):
The synthesis of p-type delafossite (B1172669) CuGaO₂ often involves this compound. A sol-gel method, for example, uses this compound and gallium nitrate n-hydrate dissolved in 2-methoxyethanol (B45455) to create a precursor solution. nih.govscirp.org This solution is then used to prepare thin films via spin-coating, followed by annealing at high temperatures (e.g., 850-950 °C) to form the delafossite phase. scirp.org
Hydrothermal synthesis is another common route. In this method, aqueous solutions of this compound and gallium nitrate are mixed, and the pH is adjusted, often with potassium hydroxide, to co-precipitate the metal hydroxides. nih.govresearchgate.net The resulting precursor mixture is then subjected to hydrothermal treatment, sometimes with the addition of a reducing agent like ethylene glycol, to facilitate the formation of CuGaO₂ at temperatures ranging from 170 to 240 °C. nih.govresearchgate.net The initial pH of the precursor solution has been found to be a critical parameter for controlling the particle size of the resulting CuGaO₂ powder. researchgate.net
Table 2: Synthesis of Mixed-Metal Oxide Nanostructures
| Target Material | Synthesis Method | Copper Precursor | Other Precursors | Key Findings |
| CuCo₂O₄ | Hydrothermal | This compound | Cobalt acetate tetrahydrate, Urea | Formation of flower-like nanostructures. rsc.org |
| CuCo₂O₄ | Electrospinning | This compound | Cobalt(II) nitrate hexahydrate, Polyacrylonitrile | Production of CuCo₂O₄ fibers. daneshyari.com |
| CuGaO₂ | Sol-gel | This compound | Gallium nitrate n-hydrate | Formation of c-axis oriented thin films. scirp.org |
| CuGaO₂ | Hydrothermal | This compound | Gallium nitrate, Potassium hydroxide, Ethylene glycol | Particle size tunable by initial pH. researchgate.net |
Fabrication of Thin Films and Coatings
This compound serves as a versatile precursor for the fabrication of various thin films and coatings through several deposition techniques. These methods allow for the creation of materials with tailored properties for applications in electronics, optoelectronics, and catalysis.
Dip coating is a straightforward and cost-effective method for producing thin films. In the case of copper tungstate (B81510) (CuWO₄) films, a solution containing this compound is used to coat a substrate, which is often a pre-existing tungsten oxide (WO₃) layer on fluorine-doped tin oxide (FTO) glass. pubcompare.aimdpi.com The dip-coating solution is typically prepared by dissolving this compound in ethanol (B145695), sometimes with the addition of a surfactant like Pluronic® F-127 to create a porous structure. pubcompare.aimdpi.comscispace.com
The substrate is immersed in the copper nitrate solution and then withdrawn at a controlled speed. pubcompare.aimdpi.com This process can be repeated multiple times to achieve the desired loading of copper ions. pubcompare.aimdpi.com Following the dip-coating process, the films are subjected to a heat treatment, or annealing, in air at high temperatures (e.g., 550 °C). pubcompare.aimdpi.com During this step, the copper nitrate decomposes, and the copper ions react with the WO₃ substrate to form a CuWO₄ layer. mdpi.com This in situ conversion method allows for the fabrication of composite WO₃/CuWO₄ photoanodes with improved photoelectrochemical performance for water oxidation. mdpi.comscispace.com
Aerosol-assisted chemical vapor deposition (AA-CVD) is a technique used to deposit thin films of various materials, including copper sulfides like roxbyite and anilite (both with the formula Cu₇S₄). In this method, a precursor solution containing a copper complex is aerosolized and transported by a carrier gas to a heated substrate, where it decomposes to form the thin film.
While direct use of this compound in the final precursor solution for AA-CVD of copper sulfides is not always the case, it is a fundamental starting material for synthesizing the single-source copper complexes used in the process. For example, a copper(II) complex of N-[ethyl(butyl)carbamothioyl]-3,5-dinitrobenzamide, which is then used as the precursor in AA-CVD, is synthesized by reacting a thiourea (B124793) ligand with copper(II) nitrate in ethanol. bibliomed.orgtubitak.gov.tr The resulting complex is then dissolved in a suitable solvent, and the solution is used to deposit Cu₇S₄ thin films at temperatures around 350 °C. bibliomed.orgtubitak.gov.tr The composition of the final film can be influenced by the specific copper complex used. researchgate.net
Laser-induced reduction is a direct-writing technique that allows for the fabrication of conductive patterns on various substrates. In this process, a precursor ink containing a copper salt, such as copper(II) nitrate, is coated onto a substrate. researchgate.net A focused laser beam is then used to scan the coated area, inducing a localized reduction of the copper salt to form metallic copper. researchgate.net
This method has been employed to create conductive copper electrodes on flexible substrates like polydimethylsiloxane (B3030410) (PDMS). researchgate.net The laser not only reduces the copper salt but can also sinter the resulting nanoparticles, leading to highly conductive structures. The properties of the reduced copper, such as its resistivity and morphology, are influenced by the laser power and scanning speed. researchgate.net Furthermore, laser irradiation in a copper nitrate solution has been used to deposit copper particles on stainless steel surfaces, demonstrating another route for surface modification. mdpi.com This technique offers a simple and scalable path for creating copper-based composite materials and has been explored for applications such as the catalytic reduction of nitrate. ulster.ac.ukmdpi.com
Nebulizer-assisted spray pyrolysis is an economical and scalable technique for depositing thin films of materials like copper zinc tin sulfide (B99878) (CZTS), which is a promising absorber material for thin-film solar cells. In this method, a precursor solution containing the salts of the constituent metals is atomized into a fine mist by a nebulizer. This aerosol is then sprayed onto a heated substrate, where the precursor compounds decompose and react to form the desired thin film.
For the synthesis of CZTS films, the precursor solution typically contains copper, zinc, tin, and sulfur sources. This compound is often used as the copper precursor, along with salts of zinc and tin, and a sulfur source like thiourea. researchgate.net Studies have shown that the choice of the copper precursor can significantly influence the optoelectronic properties of the resulting CZTS films. researchgate.net Films derived from a copper nitrate-based spray solution have been found to exhibit larger crystallite sizes, higher absorption in the visible region, and better solar cell performance compared to those made with other copper precursors like copper acetate or copper chloride. researchgate.net The properties of the deposited films are also dependent on other parameters such as the substrate temperature and annealing conditions. scispace.combohrium.com
Table 3: Thin Film Fabrication Techniques Using this compound
| Technique | Target Material | Substrate | Key Process Parameters |
| Dip Coating | CuWO₄ | WO₃/FTO glass | Dip coating solution of Cu(NO₃)₂·3H₂O in ethanol, annealing at 550 °C. pubcompare.aimdpi.com |
| AA-CVD | Cu₇S₄ | Glass | Synthesis of a copper complex precursor from Cu(NO₃)₂·3H₂O, deposition at 350 °C. bibliomed.orgtubitak.gov.tr |
| Laser-Induced Reduction | Copper | Polydimethylsiloxane (PDMS) | Coating with a copper nitrate-based ink, laser scanning. researchgate.net |
| Nebulizer Assisted Spray Pyrolysis | CZTS | Glass | Spraying of a precursor solution containing Cu(NO₃)₂·3H₂O, annealing. researchgate.net |
Metal-Organic Frameworks (MOFs) Synthesis
This compound is a widely utilized metal source for the synthesis of copper-based Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, catalysis, and separation.
Hydrothermal and Solvothermal Routes for Copper-Based MOFs (e.g., HKUST-1)
Hydrothermal and solvothermal syntheses are the most common methods for producing copper-based MOFs. These techniques involve reacting this compound with an organic linker in a sealed vessel under controlled temperature and pressure. A prominent example is the synthesis of HKUST-1 (also known as Cu-BTC or Basolite C-300), which is composed of copper(II) ions and 1,3,5-benzenetricarboxylate (BTC) linkers. aaqr.org
In a typical solvothermal synthesis of HKUST-1, this compound is dissolved in a solvent or a mixture of solvents like water, ethanol, and N,N-dimethylformamide (DMF). rasayanjournal.co.inacs.org This solution is then combined with a solution of the organic linker, H₃BTC (1,3,5-benzenetricarboxylic acid). rasayanjournal.co.inacs.org The mixture is heated in an autoclave for several hours. For instance, mesoporous HKUST-1 has been synthesized by heating the reactants at 100°C for 10 hours. rasayanjournal.co.in Another procedure involves heating at 120°C for 3 hours. aaqr.org The resulting product is a crystalline powder, typically with a characteristic blue color and an octahedral morphology. rasayanjournal.co.inresearchgate.net The choice of copper salt precursor can significantly affect the morphology and physicochemical properties of the final MOF product. mdpi.com While copper(II) nitrate is a common choice, other salts like acetate and sulfate have also been used, yielding products with different characteristics. mdpi.com
The reaction conditions, including temperature, time, solvent system, and the use of modulators like acetic acid, can be fine-tuned to control the particle size, porosity, and surface area of the resulting MOF. rasayanjournal.co.in For example, the addition of surfactants like cetyltrimethylammonium bromide (CTAB) can lead to mesoporous HKUST-1 with a high specific surface area, reaching up to 1010 m²/g. rasayanjournal.co.in Similarly, hydrothermal methods, which use water as the solvent, are also employed for synthesizing various copper-based MOFs from this compound and different organic linkers, such as diphenylamine (B1679370) or 4,4′-sulfonyldibenzoic acid. frontiersin.orgrsc.org
Table 1: Solvothermal Synthesis Parameters for HKUST-1
| Parameter | Value/Description | Reference |
|---|---|---|
| Copper Source | This compound | aaqr.orgrasayanjournal.co.inacs.org |
| Organic Linker | 1,3,5-benzenetricarboxylic acid (H₃BTC) | aaqr.orgrasayanjournal.co.inacs.org |
| Solvent System | Ethanol/DMF/Water (1:1:1) | rasayanjournal.co.in |
| Temperature | 100-120 °C | aaqr.orgrasayanjournal.co.in |
| Time | 3-10 hours | aaqr.orgrasayanjournal.co.in |
| Modulator (optional) | Acetic Acid | rasayanjournal.co.in |
| Surfactant (optional) | Cetyltrimethylammonium bromide (CTAB) | rasayanjournal.co.in |
| Product Morphology | Octahedral crystals | rasayanjournal.co.inresearchgate.net |
Solvent-Free Mechanochemical Synthesis
Solvent-free mechanochemical synthesis presents an environmentally friendly and efficient alternative to traditional solvent-based methods for preparing MOFs. mdpi.com This technique involves the direct grinding of the solid reactants, this compound and the organic linker, to initiate the chemical reaction through mechanical force. aaqr.orgacs.orgresearchgate.net
For the synthesis of HKUST-1, this compound and 1,3,5-benzenetricarboxylic acid are ground together in a mortar and pestle or a ball mill for a short period, typically 10-15 minutes. aaqr.orgacs.org The resulting mixture is then heated in an autoclave at a relatively low temperature (e.g., 80-120°C) for a few hours. aaqr.orgacs.org This method can produce HKUST-1 with a high specific surface area (up to 1671 m²/g) and a significant number of defect sites, which can be beneficial for catalytic applications. acs.orgnih.gov The advantages of mechanochemical synthesis include shorter reaction times, the elimination of potentially toxic organic solvents, and high-yield, quantitative production of the MOF material. mdpi.comresearchgate.netrsc.org The effect of the metal-to-ligand molar ratio has been studied in solvent-free synthesis, showing its influence on the physicochemical properties and performance of the final product. aaqr.org
Table 2: Comparison of Synthesis Methods for HKUST-1
| Feature | Solvothermal Method | Solvent-Free Mechanochemical Method | Reference |
|---|---|---|---|
| Solvent Use | Requires solvents (e.g., DMF, ethanol, water) | No solvent required | rasayanjournal.co.inmdpi.com |
| Process | Reactants heated in solution in an autoclave | Solid reactants are ground, then heated | rasayanjournal.co.inacs.org |
| Reaction Time | Several hours (e.g., 3-24 hours) | Shorter (e.g., grinding for 10-15 min, heating for 3-10 hours) | aaqr.orgrasayanjournal.co.inresearchgate.net |
| Environmental Impact | Generates solvent waste | Greener, minimal waste | mdpi.comresearchgate.net |
| Product Surface Area | High, can be tuned (e.g., ~1010 m²/g) | Very high (e.g., ~1671 m²/g) | rasayanjournal.co.inacs.org |
Strategies for Introducing Heterometallic Centers into MOFs
The introduction of different metal ions into a single MOF structure, creating heterometallic or mixed-metal MOFs, is a key strategy for tuning their properties and creating multifunctional materials. acs.org Copper(II) nitrate can be used as the copper source in these syntheses. One-pot synthesis is a common approach where a mixture of different metal salts, including copper(II) nitrate, is reacted with the organic linker. acs.org
Another strategy involves a metal-ion-assisted surface etching and structural transformation. For example, zeolitic imidazolate framework-8 (ZIF-8) can be treated with a solution of copper(II) nitrate. researchgate.net In this process, the Cu(II) ions can act as a pH modulator and can also be anchored into the framework as coordinative sites, resulting in a bimetallic Cu@ZIF-8 material. researchgate.net The extent of structural transformation and copper incorporation can be controlled by the concentration of the copper(II) nitrate solution. researchgate.net These methods allow for the rational design of bimetallic MOFs with enhanced or novel functionalities derived from the synergistic effects of the different metal centers. acs.orgresearchgate.net
Investigation of MOF Growth Mechanisms and Nucleation Phenomena
Understanding the nucleation and growth mechanisms of MOFs is crucial for controlling their synthesis and properties. The choice of the metal precursor, such as this compound, plays a significant role in these processes. researchgate.net Studies have shown that for the formation of paddle-wheel structured secondary building units (SBUs) found in MOFs like HKUST-1, the metal precursor is critical. researchgate.net
Synthesis of Copper(II) Coordination Complexes and Ligand Systems
This compound serves as a versatile starting material for the synthesis of a wide array of copper(II) coordination complexes through reactions with various organic ligands.
Formation of Chelates with Organic Ligands (e.g., 4-methoxy-2-hydroxybenzophenone, 1-amidinoisourea, biguanide (B1667054) nitrates, Schiff bases)
This compound readily reacts with chelating organic ligands to form stable complexes with diverse geometries and properties.
4-methoxy-2-hydroxybenzophenone: Mononuclear copper(II) complexes can be prepared by reacting this compound with 4-methoxy-2-hydroxybenzophenone and its derivatives. tandfonline.comresearchgate.net The reaction is typically carried out in a 1:2 molar ratio in a solvent like methanol (B129727) or THF, often with the addition of a base such as NaOH. tandfonline.com In one study, reacting this compound with 4-methoxy-2-hydroxybenzophenone in methanol resulted in the formation of a CuL₂ complex. chemmethod.com X-ray diffraction studies reveal that the copper(II) ion in these complexes often exhibits a square planar geometry, coordinated by four oxygen atoms from two bidentate ligands. tandfonline.comchemmethod.com
1-Amidinoisourea and Biguanide Nitrates: Copper(II) complexes with 1-amidinoisourea and biguanide derivatives can be synthesized using this compound. upce.czresearchgate.net A common method involves the reaction of this compound and cyanoguanidine in a 1:2 molar ratio with an appropriate alcohol or amine. upce.cz This reaction leads to the formation of bis(1-substituted-biguanide)copper(II) nitrates or related amidinoisourea complexes. upce.cz For instance, reacting this compound with chlorhexidine, a biguanide derivative, in a 1:2 molar ratio in ethanol yields a violet precipitate of the copper complex. ub.ro These complexes feature the ligand chelating to the copper(II) ion, with the nitrate ions acting as counter-anions. upce.cz
Schiff Bases: A vast number of copper(II) complexes have been prepared using Schiff base ligands, which are typically formed by the condensation of a primary amine and an aldehyde or ketone. This compound is a common precursor for these syntheses. mdpi.com For example, copper(II) complexes have been synthesized by the direct reaction of this compound with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) or 2-benzoylpyridine (B47108) 4-allylthiosemicarbazone in a 1:1 molar ratio in ethanol. mdpi.commdpi.com The resulting complexes exhibit various coordination geometries depending on the specific Schiff base ligand and reaction conditions. mdpi.comresearchgate.net
Preparation of Multicomponent Copper(II) Complexessigmaaldrich.com
This compound serves as a versatile and crucial precursor for the synthesis of a wide array of multicomponent copper(II) complexes, including heterometallic and mixed-ligand systems. sigmaaldrich.comatamanchemicals.com Its solubility in water and various organic solvents like methanol and ethanol facilitates its use in diverse synthetic methodologies. mdpi.com The preparation of these complex structures often involves reacting this compound with various organic ligands and salts of other metals, leading to materials with unique structural features and potential applications in fields like catalysis and materials science. sigmaaldrich.commdpi.com
The synthesis strategies for creating multicomponent complexes from this compound are varied. One-pot synthesis is a common and efficient method, where all reactants are mixed in a single vessel. researchgate.net For instance, heteronuclear bimetallic complexes containing both a 3d-metal (copper) and a 4f-metal (lanthanide) have been successfully prepared using this approach. researchgate.net Hydrothermal methods are also employed, particularly for creating coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov Furthermore, solution-based synthesis at ambient or elevated temperatures is widely used to generate mixed-ligand and heterometallic complexes. mdpi.comacs.org
A key strategy in forming these multicomponent systems is the use of "metalloligands," where a mononuclear copper complex is first synthesized and then used as a building block to coordinate with other metal ions. researchgate.net This approach allows for a stepwise and controlled assembly of complex polynuclear structures. researchgate.net The choice of ancillary ligands, counter-ions, and reaction conditions such as pH and solvent plays a critical role in determining the final nuclearity and architecture of the resulting complex. acs.orgresearchgate.net
Heterometallic Complexes
The synthesis of heterometallic complexes, which contain two or more different metal ions, is a significant area of research. This compound is frequently used as the copper source in these preparations.
One notable example is the synthesis of heteronuclear bimetallic complexes combining copper with lanthanide elements (Ce, Pr, Nd). researchgate.net These complexes, with the general formula [Cu(MeOH)(L)Ln(NO3)3], were prepared via a one-pot reaction of this compound, a lanthanide(III) nitrate, and a Schiff base ligand (H2L) derived from o-vanillin and 2,2-dimethylpropan-1,3-diamine in methanol. researchgate.net X-ray crystallography revealed a five-coordinate square pyramidal geometry for the copper center and a ten-coordinate geometry for the lanthanide ion in all three complexes. researchgate.net
Another strategy involves using a pre-formed copper complex as a ligand to coordinate with a second metal. A novel Cu-Cd heterometallic coordination polymer, [Cu(2-mpac)2(H2O)2Cd(H2O)4(NO3)2]n, was synthesized using this method, where a copper-containing complex acted as the building block. rsc.org Similarly, heterotrinuclear Cu(II)Zn(II) complexes have been synthesized from bis(2-hydroxy-1-naphthaldehyde)oxaloyldihydrazone, where this compound can be used as the copper source alongside a zinc salt. bohrium.com The synthesis of multinuclear heterometallic Cu-Zn complexes with formulas like [(CuL)2Zn(NO3)2] has also been achieved by reacting a copper-containing metalloligand with zinc nitrate. researchgate.net
The formation of heterometallic coordination polymers can also be achieved through self-assembly processes. For example, two heterometallic Cu(II)/Ni(II) coordination polymers were self-assembled in water by reacting copper(II) nitrate with specific ligands in the presence of [Ni(CN)4]2-. upce.cz
Table 1: Examples of Heterometallic Complexes Synthesized from this compound
| Resulting Complex Formula | Other Metal Precursor | Ligands | Synthetic Method | Reference |
|---|---|---|---|---|
| [Cu(MeOH)(L)Ln(NO3)3] (Ln = Ce, Pr, Nd) | Cerium(III) nitrate hexahydrate, Praseodymium(III) nitrate hexahydrate, Neodymium(III) nitrate hexahydrate | H2L (1,3-bis[(3-methoxysalicylidene)amino]-2,2-dimethylpropane) | One-pot synthesis in methanol | researchgate.net |
| [Cu(2-mpac)2(H2O)2Cd(H2O)4(NO3)2]n | Cadmium nitrate | [Cu(2-mpac)2(H2O)]·3H2O (as complex ligand) | Solution synthesis | rsc.org |
| [(CuL)2Zn(NO3)2] | Zinc nitrate | HL (N,N′-bis(5-chloro-2-hydroxybenzylidene)-2,2-dimethylpropane-1,3-diamine) | Reaction with a "metalloligand" [CuL] | researchgate.net |
| [Cu3Ni(L)2(CN)6]n | [Ni(CN)4]2- | L (2-methylethylenediamine), Cyanide | Solution synthesis | upce.cz |
| Mesoporous CuCo2O4 nanowires | Cobalt(II) nitrate hexahydrate | None (template-assisted) | Hydrothermal method | sigmaaldrich.com |
Mixed-Ligand Complexes
This compound is also a key starting material for preparing mixed-ligand complexes, where the central copper(II) ion is coordinated to two or more different types of ligands.
For instance, several mixed-ligand complexes of copper(II) with thienoyltrifluoroacetonate (TTA) and various nitrogen-containing ligands have been synthesized. mdpi.com The complex [Cu(TTA)phenNO3] was prepared by reacting this compound, 1,10-phenanthroline (B135089), and thienoyltrifluoroacetonate in a methanol-water mixture. mdpi.com Similar procedures were used to synthesize [Cu(TTA)bipyNO3] and [Cu(TTA)tmen]NO3, using 2,2′-bipyridine and N,N,N′,N′-tetramethylethylenediamine, respectively. mdpi.com Single-crystal X-ray diffraction analysis of these complexes revealed that the copper atom typically adopts a square pyramidal coordination geometry. mdpi.com
Another class of mixed-ligand complexes involves those derived from cyanoguanidine. Bis(1-substituted-biguanide)copper(II) nitrates can be prepared through a convenient one-pot reaction of this compound, cyanoguanidine, and a corresponding amine in methanol. nih.gov This method is an alternative to previously published routes that required the pre-synthesis of the biguanide ligands. nih.gov
The synthesis of a ternary copper(II) complex, [Cu(phen)(cys)(H2O)]NO3, involves the stepwise addition of 1,10-phenanthroline and L-cysteine to an aqueous solution of this compound. mdpi.com This highlights the sequential assembly approach to forming specific multicomponent systems. mdpi.com Additionally, a chromone-based copper(II) complex, [Cu2(μ-OH)2(L)2(H2O)2], was synthesized by reacting this compound with chromone-2-carboxylic acid (L) in a water-ethanol mixture and adjusting the pH. acs.org
Table 2: Examples of Mixed-Ligand Complexes Synthesized from this compound
| Resulting Complex Formula | Ligand 1 | Ligand 2 | Solvent(s) | Yield | Reference |
|---|---|---|---|---|---|
| [Cu(TTA)phenNO3] | Thienoyltrifluoroacetonate (TTA) | 1,10-phenanthroline | Methanol / Water | 56.57% | mdpi.com |
| [Cu(TTA)bipyNO3] | Thienoyltrifluoroacetonate (TTA) | 2,2′-bipyridine | Methanol / Water | 45.80% | mdpi.com |
| [Cu(TTA)tmen]NO3 | Thienoyltrifluoroacetonate (TTA) | N,N,N′,N′-tetramethylethylenediamine | Methanol / Water | 50.33% | mdpi.com |
| Bis(1,1-dimethylbiguanide)copper(II) nitrate | Cyanoguanidine | 1,1-dimethylamine | Methanol | 29% | nih.gov |
| [Cu(phen)(cys)(H2O)]NO3 | 1,10-phenanthroline | L-cysteine | Ethanol / Water | - | mdpi.com |
| [Cu2(μ-OH)2(L)2(H2O)2] | Chromone-2-carboxylic acid (L) | Hydroxide (from NaOH) | Water / Ethanol | 63.10% | acs.org |
Advanced Spectroscopic Probes for Electronic and Molecular Structure
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within copper(II) complexes and monitoring their formation. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, providing insights into the geometry and coordination environment of the Cu(II) center.
In the gas phase, copper nitrate cluster anions, Cu(II)ₙ(NO₃)₂ₙ₊₁⁻, exhibit a distinct 3d-3d transition band in the visible/near-infrared (vis/NIR) region and well-separated ligand-to-metal charge transfer (LMCT) and n-π* transition bands in the UV region. rsc.orgresearchgate.net For clusters with n ≥ 2, the low-energy band peaks at approximately 1.6 eV, while the more intense UV band is centered around 4.1 eV. rsc.org The vis/NIR band is characteristic of the [Ar]3d⁹ electronic configuration of the copper centers. rsc.org
The formation of complexes with various ligands leads to shifts in these absorption bands. For instance, the formation of mixed-ligand complexes of copper(II) with thienoyltrifluoroacetonate and nitrogen-containing ligands like 1,10-phenanthroline and 2,2'-bipyridine (B1663995) results in characteristic UV-Vis spectra. nih.gov Similarly, the complexation of Cu(II) with ligands such as ethylenediamine (B42938) and tryptophan can be monitored by observing changes in the absorption spectra, often revealing a hyperchromic effect upon complex formation. jocpr.com The electronic spectra of these complexes typically show a broad, asymmetric band in the visible region, attributed to the d-d transition (²E₉→²T₂₉), which is characteristic of a d⁹ configuration in an octahedral or distorted octahedral geometry. jocpr.comscispace.com
The specific wavelengths of these d-d transitions provide information about the ligand field strength and the coordination geometry. For example, an octahedral [Cu(Pf)₂(H₂O)₂]·3H₂O complex shows a broad asymmetric absorption band at 723 nm, while penta-coordinated copper complexes with bipyridine and phenanthroline exhibit bands at 649 and 654 nm, respectively. scispace.com
| Complex | Absorption Maximum (λmax, nm) | Transition | Reference |
|---|---|---|---|
| [Cu(Pf)₂(H₂O)₂]·3H₂O | 723 | ²E₉ → ²T₂₉ | scispace.com |
| [Cu(HPf)(bipy)(NO₃)]NO₃·2H₂O | 649 | d-d transition | scispace.com |
| [Cu(HPf)(phen)(NO₃)]NO₃·2H₂O | 654 | d-d transition | scispace.com |
| Cu(II)(NO₃)₃⁻ (gas phase) | ~775 (1.6 eV) | 3d-3d | rsc.org |
| Cu(II)₂(NO₃)₅⁻ (gas phase) | ~775 (1.6 eV) | 3d-3d | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Electronic Configuration
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying Cu(II) complexes, as the Cu(II) ion has a d⁹ electronic configuration with one unpaired electron. umd.edu The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the copper center.
The EPR spectra of Cu(II) complexes are typically characterized by g-values and hyperfine coupling constants (A-values). For a tetragonal or axial geometry, two g-values are observed: g∥ (parallel) and g⊥ (perpendicular). The hyperfine splitting is caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes).
In frozen solutions, Cu(II) complexes often exhibit characteristic axial or rhombic spectra. For example, a copper(II) complex with a β-diketiminate ligand in a frozen dichloromethane (B109758) solution at 77 K displayed a typical tetragonal copper(II) signal with g∥ = 2.204, g⊥ = 2.047, and A∥ = 202 G. researchgate.net The study of complex formation between copper(II) nitrate and galacturonic acid at pH 4.0 showed an EPR signal with a g-factor of 2.174, confirming complexation at the carboxylic group of the ligand. researchgate.net
The EPR parameters are sensitive to the nature of the coordinating ligands and the geometry of the complex. The magnitude of the g-values and the A∥ value can provide insights into the degree of covalency of the copper-ligand bonds and the distortion from ideal geometries.
| Complex | g∥ | g⊥ | A∥ (G) | Reference |
|---|---|---|---|---|
| [CuII(L³⁻)]⁻ | 2.204 | 2.047 | 202 | researchgate.net |
| [CuII(L⁻)]⁺ | 2.222 | 2.059 | 188 | researchgate.net |
| Cu(II)-galacturonic acid complex | g = 2.174 | - | researchgate.net |
Mass Spectrometry (MS) for Molecular Characterization of Complexes
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. In the context of this compound, MS is primarily used to characterize the coordination complexes derived from it.
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of coordination compounds, as it allows for the transfer of intact complex ions from solution to the gas phase. Both positive-ion and negative-ion ESI-MS can be used to obtain information about the cationic and anionic parts of the complex, respectively.
For example, positive-ion ESI-MS of copper(II) complexes with amidinoisourea and biguanide derivatives provided information about the cationic part of the molecules after the loss of nitrate groups. upce.cz In a study of ternary copper(II) complexes, the mass spectra exhibited peaks consistent with their proposed molecular weights. scispace.com For instance, the complex [Cu(HPf)(bipy)(NO₃)]NO₃·2H₂O showed a molecular ion peak that matched its calculated molecular weight. scispace.com High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of newly synthesized complexes. nih.gov
Microscopic and Morphological Characterization of Derived Materials
The morphology, size, and shape of materials derived from this compound, especially nanoparticles and microstructures, are critical to their properties and applications. Electron microscopy techniques are essential for visualizing these features at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of materials. It provides high-resolution images of the sample surface by scanning it with a focused beam of electrons.
SEM analysis of materials synthesized using this compound as a precursor reveals a wide range of morphologies. For example, copper hydroxynitrate (Cu₂(OH)₃NO₃) synthesized via a hydrothermal method showed micrometer-sized elongated hexagonal plates. dergipark.org.tr Upon calcination, these plates transformed into different morphologies. dergipark.org.tr
In the synthesis of copper oxide (CuO) nanoparticles, SEM images have shown various shapes, including nearly flower-shaped morphologies with average sizes in the range of 50 nm. jetir.org The morphology can be controlled by varying the synthesis conditions, such as the ratio of reactants. For instance, CuO nanoparticles synthesized using Catha edulis leaf extract showed different particle sizes and agglomeration depending on the precursor to extract ratio. researchgate.net The synthesis of a copper-based metal-organic framework (MOF-Cu@GO) using this compound resulted in a material with a distinct surface morphology as observed by SEM. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape Analysis
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the detailed analysis of the size, shape, and internal structure of nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through.
TEM is extensively used to characterize nanoparticles derived from this compound. For example, CuO nanoparticles synthesized by a heat treatment method using this compound as a precursor were found to have a monoclinic structure, with the size of the nanoparticles being dependent on the calcination temperature. researchgate.net In another study, copper nanoparticles synthesized by the chemical reduction of copper(II) nitrate showed spherical shapes with sizes ranging from 5 to 13 nm. bibliomed.org
The use of different reducing and capping agents can also influence the size and morphology of the resulting nanoparticles. For instance, the biosynthesis of Cu/CuO nanoparticles using D. falcata leaf extract resulted in aggregated particles with sizes in the range of 10-50 nm. researchgate.net TEM analysis of copper oxide nanoparticles synthesized using a co-precipitation method and calcined at 350 °C revealed a sheet-like structure. rsc.org
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography and roughness of materials at the nanoscale. In the context of this compound and its derivatives, AFM provides valuable insights into the surface morphology, which can be influenced by synthesis methods and subsequent treatments.
Studies have shown that the surface of thin films and coatings derived from this compound can be analyzed to determine parameters like arithmetic roughness (Ra) and root mean square (RMS) roughness. For instance, in the synthesis of copper-doped hydroxyapatite (B223615) coatings, the RMS roughness was found to be 18.73 nm, indicating a decrease in roughness compared to undoped coatings. ntnu.no This suggests that the incorporation of copper ions from the nitrate precursor can influence the lattice structure and subsequent surface morphology. ntnu.no
AFM has also been employed to study the evolution of surface structures of thin films over time. For example, the analysis of copper thin films deposited via sputtering showed that the arithmetic roughness and interface width evolve with the sputtering time. researchgate.net The topographical analysis of such films can reveal a self-affine character, providing information about the growth mechanism of the film. researchgate.net
In the synthesis of copper oxide (CuO) nanofilms from a copper nitrate trihydrate precursor, AFM images have shown a textured and inhomogeneous surface composed of spherical grains. researchgate.net The size of these grains can be influenced by factors such as doping concentrations. researchgate.net Similarly, AFM has been used to examine the surface morphology of copper sulfide (CuS) nanocrystals synthesized from this compound, revealing details about the size and distribution of the nanoparticles. researchgate.net
The table below summarizes representative AFM data for materials derived from this compound, highlighting the impact of different synthesis conditions on surface roughness.
| Sample | Synthesis Method | Key AFM Findings | Reference |
| Copper-doped Hydroxyapatite Coating | Vacuum Deposition | RMS roughness of 18.73 nm, indicating a smoother surface compared to undoped HAp. | ntnu.no |
| Copper Thin Film | DC Magnetron Sputtering | Arithmetic roughness and interface width evolve with deposition time. | researchgate.net |
| Lithium-doped Copper Oxide Nanofilms | Spray Pyrolysis | Textured, inhomogeneous surface with spherical grains whose size decreases with doping. | researchgate.net |
| Copper-doped Tin Oxide Thin Film | Spray Pyrolysis | RMS roughness decreased from 38.9 nm (undoped) to 18.8 nm (7% Cu-doped). | researchgate.net |
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping
Energy Dispersive X-ray (EDX) Spectroscopy is a crucial analytical technique for determining the elemental composition of a sample. When coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX can provide elemental maps, showing the spatial distribution of elements within the material. This is particularly useful for confirming the presence and purity of copper in materials synthesized from this compound.
In the synthesis of copper oxide (CuO) nanoparticles, EDX analysis consistently confirms the presence of copper and oxygen. jetir.orgresearchgate.net For instance, in one study, the average atomic weight percentage ratio of Cu to O in CuO nanoparticles was found to be 58.22:41.78. jetir.org EDX is also instrumental in verifying the incorporation of dopants and the absence of impurities. For example, in the synthesis of ZnO-CuO nanocomposites, EDX spectra confirmed the presence of both zinc and copper. researchgate.net
Elemental mapping via EDX is particularly insightful for understanding the distribution of elements in composite materials. In the case of Cu/Pd-BTC metal-organic frameworks, where this compound is a precursor, EDX mapping has been used to demonstrate the homogeneous distribution of copper and palladium within the sample. rsc.org Similarly, for CuO/CuCr2O4 composites, EDX mapping confirms the distribution of copper, chromium, and oxygen. rsc.org
The quantitative data obtained from EDX analysis is often presented in tabular format, as shown below for various materials synthesized using this compound.
| Material | Precursors | Elements Detected (Atomic %) | Reference |
| CuO Nanoparticles | Cu(NO₃)₂·3H₂O, NaOH | Cu: 58.22, O: 41.78 | jetir.org |
| ZnO-CuO Nanocomposites | Zn(NO₃)₂, Cu(NO₃)₂·3H₂O, Mangosteen leaf extract | Zn, Cu, O | researchgate.net |
| Cu/Pd-BTC | Cu(NO₃)₂·3H₂O, Pd(OOCCH₃)₂, H₃BTC | Cu, Pd, C, O (Homogeneous distribution confirmed by mapping) | rsc.org |
| Ge-espun Nanofibers with Cu Nanoparticles | Gelatin, Cu(NO₃)₂·3H₂O | C, N, O, Cu | taylors.edu.my |
| CuO/CuCr₂O₄ Composite | Cu(NO₃)₂·3H₂O, Cr(NO₃)₃·9H₂O, Trimesic acid | Cu, Cr, O | rsc.org |
Thermal Analysis Techniques for Decomposition Studies
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Intermediates
Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For this compound, TGA provides critical information about its decomposition pathway, identifying the temperatures at which dehydration and subsequent decomposition to copper oxides occur.
The thermal decomposition of this compound is a multi-step process. akjournals.comresearchgate.net Typically, the first stage involves the loss of water of hydration. researchgate.netresearchgate.net This is followed by the decomposition of the anhydrous or partially hydrated copper nitrate to form intermediate species and finally copper(II) oxide (CuO). akjournals.comakjournals.com
Several studies have detailed the decomposition stages observed in the TGA of Cu(NO₃)₂·3H₂O. The initial weight loss, starting around 50-100°C, is attributed to dehydration. researchgate.netcarbon.or.kr Subsequent weight loss stages at higher temperatures correspond to the decomposition of the nitrate compound. For example, one study reported a major weight loss of 55% between 425 K (152°C) and 488 K (215°C), associated with the formation of intermediates like basic copper nitrate (Cu₂(OH)₃NO₃). researchgate.net The final decomposition to CuO generally occurs at temperatures between 200°C and 300°C. researchgate.netrsc.org The total weight loss observed in TGA experiments for the conversion of Cu(NO₃)₂·3H₂O to CuO is typically around 67-68%, which aligns well with the theoretical value. akjournals.com
The atmosphere in which the TGA is conducted (e.g., air or an inert gas like nitrogen or argon) can influence the decomposition pathway and the nature of the final product. researchgate.net For instance, under an inert atmosphere, the reduction of CuO to Cu₂O at higher temperatures might be observed. researchgate.net
The table below summarizes the key decomposition stages of this compound as determined by TGA from various research findings.
| Temperature Range (°C) | Atmosphere | Observed Event | Intermediate/Final Product(s) | Reference(s) |
| ~50 - 160 | Air, N₂ | Dehydration (Loss of water molecules) | Anhydrous/partially hydrated Cu(NO₃)₂, Cu₂(OH)₃NO₃ | researchgate.netcarbon.or.kr |
| ~103 - 225 | Air | Decomposition of nitrate | Cu₂(OH)₃NO₃ | researchgate.net |
| ~225 - 347 | Air | Further decomposition | CuO | researchgate.net |
| 135 - 255 | Air | Decomposition of hydroxy nitrate intermediate | CuO | akjournals.com |
| 40 - 110 | Reduced P | Dehydration | Cu(NO₃)₂·2.5H₂O, Cu(NO₃)·H₂O, Anhydrous Cu(NO₃)₂ | researchgate.net |
| 200 - 250 | Reduced P | Thermolysis | CuO | researchgate.net |
Mechanistic Investigations of Chemical Reactivity
Catalytic Reaction Mechanisms
Copper(II) nitrate (B79036) trihydrate is a versatile precursor and catalyst in a wide array of chemical transformations. Its reactivity is harnessed in organic synthesis, polymerization, and photocatalysis, often involving intricate mechanistic pathways.
Copper(II) nitrate is a well-established reagent in organic synthesis, valued for its utility in nitration, oxidation, and cyclization reactions. researchgate.net Its effectiveness often stems from its ability to act as an oxidant or a source of the nitro group under specific conditions. researchgate.netevitachem.com
A prominent application is the Menke nitration , where copper(II) nitrate, in combination with acetic anhydride, serves as an effective system for the nitration of electron-rich aromatic compounds. wikipedia.orgwikipedia.orgchemeurope.com This reaction typically favors the introduction of the nitro group at the ortho position relative to the activating group. wikipedia.org The mechanism is believed to proceed through the in-situ formation of acetyl nitrate, with the copper(II) ion facilitating the generation of the electrophilic nitronium ion (NO₂⁺), which is the key species for aromatic substitution. evitachem.comwikipedia.orgunimib.it
When hydrated copper(II) nitrate is adsorbed onto a clay support, such as montmorillonite, it forms a reagent known as "Claycop ". wikipedia.orgchemeurope.com This solid-supported reagent is employed as a slurry and is particularly useful for various oxidation reactions. wikipedia.orgatamanchemicals.com Research findings have demonstrated its efficacy in converting thiols to disulfides and dithioacetals to their corresponding carbonyl compounds. wikipedia.orgatamanchemicals.comthermofisher.kr Claycop has also proven to be a valuable reagent for the nitration of aromatic compounds. wikipedia.orgchemeurope.com
The compound's utility extends to various cyclization and functionalization reactions, where it can act as a catalyst, promoter, or oxidant to construct complex molecular architectures. researchgate.net
Table 1: Selected Applications of Copper(II) Nitrate in Organic Synthesis
| Reaction Type | Reagent System | Substrate Example | Product Type | Citation(s) |
|---|---|---|---|---|
| Menke Nitration | Cu(NO₃)₂ / Acetic Anhydride | Electron-rich aromatics | Ortho-nitroaromatics | wikipedia.orgwikipedia.orgchemeurope.com |
| Oxidation | Claycop (Cu(NO₃)₂ on clay) | Thiols | Disulfides | wikipedia.orgatamanchemicals.comthermofisher.kr |
| Oxidation | Claycop (Cu(NO₃)₂ on clay) | Dithioacetals | Carbonyls | wikipedia.orgatamanchemicals.comthermofisher.kr |
| Nitration | Claycop (Cu(NO₃)₂ on clay) | Aromatic compounds | Nitroaromatics | wikipedia.orgchemeurope.com |
Copper(II) nitrate serves as a catalyst for important polymerization reactions, most notably the oxidative coupling of 2,6-dimethylphenol (B121312) (DMP). thermofisher.kratamanchemicals.com This reaction produces poly(1,4-phenylene ether) (PPE), a high-performance thermoplastic with significant industrial applications. academie-sciences.frresearchgate.net
The precise mechanism of this polymerization has been a subject of extensive research, with two primary pathways proposed: a radical mechanism and an ionic mechanism. academie-sciences.frresearchgate.net
Radical Pathway: This mechanism involves the one-electron oxidation of the phenol (B47542) to a phenoxyl radical. However, studies have shown that using typical one-electron oxidants often results in the formation of a dimeric byproduct, diphenoquinone (B1195943) (DPQ), rather than the desired polymer. academie-sciences.fr Furthermore, significant concentrations of radical species have not been detected by techniques like EPR spectroscopy during the copper-catalyzed polymerization of DMP. academie-sciences.fr
Ionic Pathway: A growing body of evidence supports an ionic (or heterolytic) pathway. academie-sciences.fr This mechanism is thought to involve a two-electron process, potentially mediated by a dinuclear copper species that acts as the catalytic center. academie-sciences.fr The reaction proceeds through the formation of a quinone-ketal intermediate, which then undergoes rearrangement and propagation to form the polymer chain. academie-sciences.fr
Copper(II) nitrate trihydrate is a widely used precursor for the synthesis of copper(II) oxide (CuO) nanomaterials, which are effective photocatalysts. wikipedia.orgekb.egiwaponline.com CuO is a p-type semiconductor with a narrow bandgap energy (typically in the range of 1.3 to 2.6 eV), which allows it to be activated by visible light. ekb.egiwaponline.com
The photocatalytic mechanism of CuO involves several key steps initiated by the absorption of photons with energy greater than its bandgap:
Generation of Electron-Hole Pairs: Upon irradiation, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. ekb.eg CuO + hν → CuO(e⁻(CB) + h⁺(VB))
Formation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidants and can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). ekb.eg The electrons in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). ekb.eg h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → O₂•⁻
Degradation of Pollutants: These generated ROS are strong, non-selective oxidizing agents that attack organic pollutant molecules (e.g., dyes like methylene (B1212753) blue, industrial effluents). ekb.egmdpi.com This leads to their degradation into simpler, less harmful substances such as carbon dioxide (CO₂) and water (H₂O). ekb.eg
The efficiency of the photocatalytic degradation depends on factors such as the catalyst dosage, particle size, and crystallinity of the CuO material. ekb.egmdpi.com
The copper(II) ion in copper(II) nitrate possesses electron-deficient d-orbitals, allowing it to function as a Lewis acid. researchgate.netdtu.dksemanticscholar.org In this capacity, it can accept electron pairs from other molecules (Lewis bases), thereby activating them for subsequent reactions.
The mechanism of Lewis acid catalysis by copper(II) nitrate typically involves the coordination of the Cu²⁺ ion to an electron-rich site on a substrate, such as the oxygen atom of a carbonyl group. dtu.dk This coordination polarizes the substrate, increasing the electrophilicity of the adjacent carbon atom and making it more susceptible to nucleophilic attack. dtu.dk This principle is exploited in various organic transformations, including condensation and multi-component reactions. semanticscholar.org
Beyond direct catalysis, copper(II) nitrate also serves as a promoter for various reactions. researchgate.net A promoter enhances the activity of a catalyst or enables a reaction that would otherwise be slow. For instance, in the thermal decomposition of ammonium (B1175870) nitrate, the Lewis acidic Cu²⁺ ion is thought to interact with the nitrogen lone pairs, weakening the N-H bonds and accelerating the decomposition process. d-nb.info
Ligand Exchange Dynamics and Coordination Lability
The behavior of copper(II) nitrate in solution is dominated by the dynamic nature of the coordination sphere around the central copper ion.
In an aqueous solution, copper(II) nitrate dissociates to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. wikipedia.orgatamanchemicals.comsavemyexams.com A defining characteristic of this complex is its high lability, which refers to the rapid rate at which the coordinated water molecules (ligands) are exchanged with water molecules from the bulk solvent. wikipedia.orgatamanchemicals.com
This high lability is a direct result of the d⁹ electronic configuration of the Cu(II) ion, which gives rise to the Jahn-Teller effect . aip.orgosti.gov This effect causes a geometric distortion of the octahedral [Cu(H₂O)₆]²⁺ complex to achieve a lower energy state. aip.orgaip.org The distortion typically results in an elongated tetragonal structure with two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds. This structural asymmetry weakens the axial bonds, facilitating a rapid exchange of these axial water ligands. aip.org
Advanced computational techniques, such as ab initio quantum mechanical charge field molecular dynamics (QMCF-MD), have been employed to study these dynamics in detail. aip.orgosti.gov These studies have confirmed that the six-coordinate aqua complex is the predominant species in solution and have provided theoretical values for the mean residence time of the water ligands in the first hydration shell that align well with experimental data. osti.govaip.org The lability of the aqua complex is also evident in simple chemical reactions where the pale blue color of the [Cu(H₂O)₆]²⁺ solution changes upon the addition of other ligands like ammonia (B1221849) or chloride ions, indicating the formation of new copper complexes. savemyexams.com
Table 2: Properties of the Hexaaquacopper(II) Complex
| Property | Description | Consequence | Citation(s) |
|---|---|---|---|
| Formula | [Cu(H₂O)₆]²⁺ | The dominant species of Cu²⁺ in aqueous solution. | wikipedia.orgatamanchemicals.comsavemyexams.com |
| Electronic Config. | d⁹ | Leads to Jahn-Teller distortion. | wikipedia.orgatamanchemicals.com |
| Geometry | Distorted Octahedral | Elongated axial bonds weaken the ligand-metal interaction. | aip.orgaip.org |
| Lability | High | Rapid exchange of water ligands with the bulk solvent. | wikipedia.orgatamanchemicals.com |
Exchange Reactions with Phosphorus, Arsenic, and Antimony Ligands
The interaction of copper(II) nitrate with soft pnictogen donor ligands, such as tertiary phosphines, arsines, and stibines, does not result in simple ligand exchange reactions where the nitrate ion is substituted. Instead, these reactions proceed via a redox pathway where the copper(II) center is reduced to copper(I), and the ligand is subsequently oxidized. wikipedia.orgcdnsciencepub.com
When copper(II) nitrate is treated with triphenylphosphine (B44618) (PPh₃), triphenylarsine (B46628) (AsPh₃), or triphenylstibine (SbPh₃), the corresponding copper(I) complexes are formed. wikipedia.org In these reactions, the Cu(II) ion is reduced to Cu(I), and the Group 15 ligand (EPh₃) is oxidized to its corresponding oxide (O=EPh₃). wikipedia.org The general reaction can be summarized as the formation of [Cu(EPh₃)₃]NO₃, where E represents P, As, or Sb. wikipedia.org
The synthesis of various copper(I) nitrate complexes has been achieved through the reduction of copper(II) nitrate using tertiary phosphines. cdnsciencepub.com Depending on the stoichiometry of the reactants, complexes with different coordination numbers, such as L₂CuNO₃, L₃CuNO₃, and L₄CuNO₃ (where L is a tertiary phosphine), can be isolated. cdnsciencepub.com Infrared spectroscopy and X-ray crystallography studies have shown that the nitrate ion's coordination mode changes with the number of phosphine (B1218219) ligands; it acts as a bidentate ligand in L₂CuNO₃, a monodentate ligand in L₃CuNO₃, and exists as a non-coordinating counter-ion in L₄CuNO₃. cdnsciencepub.com
| Reactant Ligand (EPh₃) | Copper Species | Product | Reaction Type |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Copper(II) nitrate | [Cu(PPh₃)₃]NO₃ + O=PPh₃ | Redox |
| Triphenylarsine (AsPh₃) | Copper(II) nitrate | [Cu(AsPh₃)₃]NO₃ + O=AsPh₃ | Redox |
| Triphenylstibine (SbPh₃) | Copper(II) nitrate | [Cu(SbPh₃)₃]NO₃ + O=SbPh₃ | Redox |
Redox Chemistry and Electron Transfer Processes
The redox chemistry of copper is central to its function in many chemical and biological systems, with the Cu(II)/Cu(I) couple being particularly important. Copper(II) nitrate serves as a versatile precursor for studying these electron transfer phenomena.
Cu(II)/Cu(I) Transformations in Complex Formation
The transformation from Cu(II) to Cu(I) is a key feature of the reactions between copper(II) nitrate and certain ligands. As detailed in section 4.2.2, the reaction with tertiary phosphines, arsines, and stibines provides a clear example of complex formation involving a Cu(II)/Cu(I) redox transformation. wikipedia.orgcdnsciencepub.com In these cases, the ligand acts as a reducing agent for the copper center.
Another example involves the synthesis of a redox pair of copper complexes with the tridentate ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine (bbtmp). The reaction of the ligand with copper(II) nitrate yields the green Cu(II) complex, [Cu(bbtmp)(NO₃)]NO₃. acs.org This complex can be chemically reduced to the corresponding light-yellow Cu(I) complex, [Cu(bbtmp)]NO₃. acs.org X-ray crystallography reveals a change in coordination geometry accompanying the change in oxidation state: the Cu(II) complex has a square planar geometry, while the Cu(I) complex is trigonal planar. acs.org Such transformations are critical models for understanding electron-transfer mechanisms in copper proteins. acs.org The Cu(II)/Cu(I) redox couple has also gained significant attention as a potential alternative to traditional electrolytes in applications like dye-sensitized solar cells, where the redox potential can be tuned by the choice of ligands. rsc.org
Intracomplex Redox Processes
Intracomplex, or intramolecular, redox processes involve electron transfer between the central metal ion and its coordinated ligands, often triggered by an external energy source like light. Upon irradiation, ligand-to-metal charge transfer (LMCT) can occur, leading to the reduction of the metal center and oxidation of the ligand. acs.orgacs.org
For instance, the photochemical redox reactions of Cu(II) complexes with amino acid ligands have been systematically studied. acs.org Under UV irradiation (313 nm), an intramolecular carboxylate-to-Cu(II) charge transfer takes place, resulting in the formation of Cu(I) and the simultaneous decomposition of the amino acid ligand. acs.org
Conversely, the nitrate ligand itself can be the subject of intracomplex redox reactions. In certain copper(II) nitrate complexes, the coordinated nitrate ion can be reduced by external reagents. For example, studies have shown that a copper(II) cryptate complex, [(mC)CuII(NO₃)]⁺, can facilitate the reduction of the bound nitrate to nitric oxide (NO) upon reaction with hydrazine (B178648) (N₂H₄). acs.org Similarly, a β-diketiminato copper(II) nitrate complex, [Cl₂NNF6]Cu(κ²-O₂NO), reacts with thiols (RSH) in a process that involves O-atom transfer from the nitrate to form a copper(II) nitrite (B80452) intermediate, which is then further reduced to generate nitric oxide. nih.gov These processes highlight the role of the copper center in activating the otherwise stable nitrate anion toward reduction. acs.orgnih.gov
Photochemistry of Copper Nitrate Clusters
Gas-phase studies on copper nitrate cluster anions, Cu(II)ₙ(NO₃)₂ₙ₊₁⁻, provide significant insight into the fundamental photochemical processes of this compound.
Ligand Decomposition Pathways under UV Excitation
The photochemistry of copper nitrate clusters is characterized by distinct ligand decomposition pathways following UV excitation. rsc.orgresearchgate.net The absorption of UV photons promotes electrons to excited states with significant ligand-to-metal charge transfer (LMCT) character, as well as n–π* transitions within the nitrate ligands. rsc.orgresearchgate.netresearchgate.net These electronic excitations can lead to several competing decomposition channels.
One primary pathway is the photochemical loss of a neutral nitrate radical (NO₃) following an LMCT excitation. rsc.orgresearchgate.net This process results in the reduction of the copper center, for example, the conversion of Cu(II)(NO₃)₃⁻ to Cu(I)(NO₃)₂⁻. rsc.org
Another significant pathway involves the population of π* orbitals in the nitrate ligands, which can induce N–O bond photolysis. rsc.orgresearchgate.netrsc.org This leads to the decomposition of the NO₃⁻ ligand itself, with the observed photochemical loss of either nitrogen dioxide (NO₂) or an oxygen atom (O). rsc.orgresearchgate.net These N-O bond cleavage channels occur with a small quantum efficiency. rsc.org
| Excitation Type | Primary Process | Decomposition Product(s) |
|---|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | Loss of neutral ligand | NO₃ radical |
| n–π* transition (in nitrate) | N–O bond photolysis | NO₂ or O atom |
| Internal Conversion | Loss of neutral copper nitrate | Cu(NO₃)₂ |
Energy Transfer and Relaxation Dynamics
The energy absorbed by copper nitrate clusters upon photoexcitation is dissipated through various relaxation and energy transfer pathways that ultimately dictate the photochemical outcome. The electronic spectra of copper(II) nitrate clusters show a d-d transition band in the visible/near-infrared region and strong absorption bands in the UV. rsc.orgresearchgate.net
Upon excitation into the UV bands (LMCT and n–π* transitions), the system can undergo several ultrafast relaxation processes. rsc.orgresearchgate.netresearchgate.net One major relaxation channel is internal conversion, where the electronically excited cluster rapidly returns to its electronic ground state but with a high degree of vibrational energy. rsc.orgresearchgate.net This vibrationally "hot" ground-state cluster can then decompose statistically, with a dominant channel being the loss of a neutral copper nitrate molecule, Cu(NO₃)₂. rsc.orgresearchgate.net
Alternatively, the initially populated excited states can relax into specific reactive states that lead directly to photochemical products. For example, relaxation into LMCT states can result in the photochemical loss of a nitrate radical. rsc.org The relaxation dynamics in copper complexes can be incredibly fast, with processes like internal conversion and intersystem crossing occurring on femtosecond to picosecond timescales. acs.orgnih.gov Studies on related copper complexes show that after the initial photoexcitation, structural relaxation and changes in the coordination sphere often occur, leading to the formation of transient species like exciplexes before the system decays back to the ground state. nih.govscispace.com In copper nitrate clusters, the competition between internal conversion to the ground state and relaxation to reactive excited states determines the branching ratio between different decomposition pathways. rsc.orgresearchgate.net
Advanced Applications of Copper Ii Nitrate Trihydrate in Contemporary Chemical Research
Copper(II) nitrate (B79036) trihydrate, an inorganic salt with the formula Cu(NO₃)₂·3H₂O, has emerged as a versatile and valuable compound in modern chemical research. apcpure.com Its utility extends beyond its traditional roles, finding sophisticated applications in catalysis and energy materials. This article explores its advanced applications, focusing on its role in catalyzing complex organic transformations and as a precursor for next-generation energy conversion and storage materials.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. In the context of copper(II) nitrate (B79036) complexes, DFT calculations are instrumental in optimizing molecular geometry, analyzing electronic transitions, and understanding reactivity through frontier molecular orbitals.
The electronic spectra of copper(II) nitrate systems are characterized by distinct bands that can be assigned with the help of DFT. Investigations of copper nitrate cluster anions in the gas phase show a 3d–3d transition band in the visible/near-infrared (vis/NIR) region. d-nb.info In the ultraviolet (UV) region, well-separated bands are observed which originate from Ligand-to-Metal Charge Transfer (LMCT) as well as n–π* transitions within the nitrate ligands. d-nb.info The computational investigation of mononuclear copper(II) complexes with a nitrate ligand suggests an (x²-y²)-type ground state. scispace.com
Frontier Molecular Orbital (HOMO-LUMO) energy studies provide valuable insights into the reactivity of these complexes. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap (ΔE), are key parameters calculated using DFT to describe the electronic properties and reactivity of copper(II) complexes. umd.edu
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides structural parameters (bond lengths, angles) that can be compared with experimental data (e.g., X-ray diffraction). researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. umd.edu |
| Electronic Transitions | Excitation of electrons from one energy level to another, such as 3d-3d transitions or Ligand-to-Metal Charge Transfer (LMCT). | Helps in the interpretation of experimental UV-vis/NIR spectra. d-nb.info |
| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Assists in the assignment of experimental FTIR and Raman spectroscopic data. researchgate.netresearchgate.net |
Theoretical Predictions of Decomposition Channels and Reaction Pathways
The thermal decomposition of Copper(II) nitrate trihydrate is a multi-stage process involving dehydration, the formation of intermediates, and the final production of copper oxides. Theoretical and experimental studies have elucidated the likely reaction pathways and decomposition channels.
The process generally begins with the loss of water of crystallization. researchgate.netacs.org This dehydration is often accompanied by thermohydrolysis, leading to the formation of basic copper nitrate intermediates, such as β-Cu₂(OH)₃NO₃. acs.orgnih.gov The precise nature of the intermediates and the temperature ranges for each stage can depend significantly on experimental conditions like pressure and heating rate. acs.org
Further heating leads to the decomposition of these intermediates into copper(II) oxide (CuO), releasing gaseous products including water vapor, nitrogen dioxide (NO₂), and oxygen (O₂). researchgate.net Under certain conditions, such as at temperatures above 450°C or under vacuum, the CuO can be further reduced to copper(I) oxide (Cu₂O). nih.gov
Theoretical studies on isolated copper nitrate cluster anions in the gas phase using collision-induced dissociation have identified fundamental fragmentation reactions. For the Cu(NO₃)₃⁻ cluster, the primary decomposition channel is the loss of a neutral NO₃ radical. rsc.org Another observed pathway is the loss of a neutral NO₂ radical. rsc.org These gas-phase studies provide insight into the intrinsic stability and fragmentation patterns of the copper nitrate core.
| Stage | Approximate Temperature Range (°C) | Process | Solid Products | Gaseous Products |
|---|---|---|---|---|
| I | ~50 - 160 °C | Dehydration and thermohydrolysis | Cu₂(OH)₃NO₃ (basic copper nitrate) | H₂O, HNO₃ (which may decompose to NO₂, H₂O, O₂) acs.orgnih.gov |
| II | ~199 - 310 °C | Decomposition of intermediate | CuO (Copper(II) oxide) | H₂O, NO₂ researchgate.netacs.org |
| III | > 450 °C | Reduction of CuO (under specific conditions) | Cu₂O (Copper(I) oxide) | O₂ nih.gov |
Modeling of Magnetic Properties of Copper(II) Complexes
The magnetic properties of materials containing Copper(II) ions are of significant interest due to the d⁹ electronic configuration, which results in one unpaired electron and a spin of S=1/2. Computational modeling, particularly using DFT, is a critical tool for understanding and predicting the magnetic interactions between Cu(II) centers in polynuclear complexes.
The primary approach for modeling these magnetic properties is the Broken-Symmetry (BS) DFT method. This method is used to calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of the interaction between two spin centers. A positive J value indicates a ferromagnetic interaction (spins align parallel), while a negative J value signifies an antiferromagnetic interaction (spins align antiparallel).
Magneto-structural correlation studies on dinuclear Cu(II) complexes have shown that the magnetic coupling is highly sensitive to the geometry of the complex. For instance, in hydroxido-bridged Cu(II) dimers, the Cu-O-Cu bridging angle is a critical parameter. Theoretical studies have demonstrated a clear relationship where the coupling changes from ferromagnetic to antiferromagnetic as this angle increases from around 90°.
Computational studies on Cu(II) complexes with nitronyl nitroxide radicals show that the nature of the magnetic interaction depends on the overlap between the magnetic orbitals. The delocalization of the unpaired electron from the ligand's π* orbital to the 3d orbitals of the Cu(II) ion is a key mechanism for determining the ferromagnetic properties in these systems. These computational techniques allow for the rationalization of experimental magnetic susceptibility data and aid in the design of new molecular magnetic materials.
Q & A
Q. How is copper(II) nitrate trihydrate synthesized, and what are the critical reaction conditions?
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Methodology : Dissolve copper metal or oxide (CuO) in concentrated nitric acid under controlled fume hood conditions. The reaction is exothermic:
For trihydrate formation, evaporate the solution at 60–80°C until blue crystals precipitate. Confirm purity via X-ray diffraction (XRD) or gravimetric analysis .
-
Key Parameters : Temperature control (prevents over-decomposition), nitric acid concentration (≥65%), and stoichiometric ratios.
Q. How to calculate the molar mass of this compound and its derivatives?
- Formula :
- Stepwise Calculation :
Q. What methods are used to assess purity in laboratory-grade this compound?
Q. How does this compound act as a precursor in catalytic systems (e.g., CuO nanoparticles)?
-
Mechanism : Thermal decomposition at 250–300°C yields CuO:
-
Applications :
- Photocatalysis (dye degradation)
- Electrochemical sensors (glucose detection)
Optimize calcination time/temperature to control particle size (5–50 nm) .
Q. How to resolve contradictions in decomposition temperature data for this compound?
- Reported Values :
Q. What is the role of this compound in synthesizing mesoporous silica (e.g., SBA-15)?
- Procedure : Use as a co-template with triblock copolymers (e.g., P123) in acidic media. Cu²⁺ stabilizes micelle structures, enabling pore sizes of 46–300 Å.
- Characterization : N₂ adsorption-desorption isotherms for surface area (≥600 m²/g) and TEM for hexagonal ordering .
Q. How to characterize this compound’s coordination chemistry in solution?
- Spectroscopic Techniques :
- UV-Vis: ≈ 800 nm (d-d transitions of Cu²⁺ in octahedral geometry).
- EPR: Detect hyperfine splitting for oxidation state confirmation .
Q. What are the challenges in using this compound for DNA interaction studies?
- Experimental Design :
- Prepare Cu(II)-neocuproine complexes for DNA binding assays.
- Use ethidium bromide displacement and circular dichroism (CD) to assess groove vs. intercalation binding.
- Critical Factors : pH control (4.8–7.4) and ionic strength to avoid nonspecific aggregation .
Q. Data Contradictions & Validation
- Hydrate Stability : Some studies report deliquescence in humid air , while others emphasize anhydrous stability under vacuum . Validate via dynamic vapor sorption (DVS) experiments.
- Catalytic Efficiency : Discrepancies in CuO nanoparticle activity may arise from residual nitrate ions; use repeated washing with ethanol/water to remove impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
